Cas no 957481-12-8 (2,5-dimethylphenyl 2-(2-nitrobenzenesulfinyl)acetate)

2,5-Dimethylphenyl 2-(2-nitrobenzenesulfinyl)acetate is a specialized organic compound featuring a sulfinylacetate ester moiety linked to a 2,5-dimethylphenyl group and a 2-nitrobenzenesulfinyl substituent. This structure confers reactivity useful in synthetic organic chemistry, particularly in electrophilic or nucleophilic transformations. The presence of the nitro and sulfinyl groups enhances its potential as an intermediate in the synthesis of complex molecules, including pharmaceuticals or agrochemicals. Its ester linkage offers tunable stability, while the electron-withdrawing nitro group may facilitate further functionalization. The compound’s well-defined structure ensures reproducibility in reactions, making it a reliable choice for research applications requiring precise molecular control.
2,5-dimethylphenyl 2-(2-nitrobenzenesulfinyl)acetate structure
957481-12-8 structure
Product Name:2,5-dimethylphenyl 2-(2-nitrobenzenesulfinyl)acetate
CAS No:957481-12-8
MF:C16H15NO5S
MW:333.359003305435
CID:5557199
PubChem ID:2201428
Update Time:2025-06-15

2,5-dimethylphenyl 2-(2-nitrobenzenesulfinyl)acetate Chemical and Physical Properties

Names and Identifiers

    • BRD-A73628846-001-01-3
    • (2,5-dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate
    • 2,5-dimethylphenyl 2-((2-nitrophenyl)sulfinyl)acetate
    • CBKinase1_018088
    • 957481-12-8
    • AKOS002774306
    • CBKinase1_005688
    • F3103-0019
    • VU0509264-1
    • 2,5-DIMETHYLPHENYL 2-(2-NITROBENZENESULFINYL)ACETATE
    • AB00682628-01
    • 2,5-dimethylphenyl 2-(2-nitrobenzenesulfinyl)acetate
    • Inchi: 1S/C16H15NO5S/c1-11-7-8-12(2)14(9-11)22-16(18)10-23(21)15-6-4-3-5-13(15)17(19)20/h3-9H,10H2,1-2H3
    • InChI Key: MHGVIMPHYXCORW-UHFFFAOYSA-N
    • SMILES: S(CC(=O)OC1C=C(C)C=CC=1C)(C1C=CC=CC=1[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 333.06709375g/mol
  • Monoisotopic Mass: 333.06709375g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 464
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 108Ų

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Additional information on 2,5-dimethylphenyl 2-(2-nitrobenzenesulfinyl)acetate

Comprehensive Overview of 2,5-dimethylphenyl 2-(2-nitrobenzenesulfinyl)acetate (CAS No. 957481-12-8)

2,5-dimethylphenyl 2-(2-nitrobenzenesulfinyl)acetate (CAS No. 957481-12-8) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its unique sulfinyl and acetate functional groups, exhibits remarkable potential in various applications, including pharmaceutical intermediates and advanced material synthesis. Researchers and industry professionals are increasingly exploring its properties due to its structural versatility and reactivity.

The molecular structure of 2,5-dimethylphenyl 2-(2-nitrobenzenesulfinyl)acetate combines a 2,5-dimethylphenyl moiety with a 2-nitrobenzenesulfinyl group, linked through an acetate bridge. This configuration imparts distinct electronic and steric properties, making it a valuable building block in synthetic chemistry. Recent studies highlight its role in the development of novel bioactive molecules, particularly in the design of enzyme inhibitors and receptor modulators. Its nitro and sulfinyl groups contribute to its electrophilic character, enabling diverse chemical transformations.

In the context of current research trends, 957481-12-8 aligns with the growing demand for sustainable synthetic methodologies. As the pharmaceutical industry shifts toward greener practices, this compound's potential as a catalytic intermediate or ligand precursor has been explored. Its compatibility with microwave-assisted synthesis and flow chemistry techniques further enhances its appeal for high-throughput applications. Additionally, its stability under mild conditions makes it a candidate for drug delivery systems and controlled-release formulations.

From an analytical perspective, 2,5-dimethylphenyl 2-(2-nitrobenzenesulfinyl)acetate is typically characterized using advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm its purity and structural integrity, which are critical for reproducibility in research. The compound's solubility in common organic solvents like dichloromethane and dimethyl sulfoxide (DMSO) facilitates its handling in laboratory settings. However, its sensitivity to hydrolysis and oxidation necessitates careful storage under inert atmospheres.

The commercial availability of CAS No. 957481-12-8 has expanded its accessibility to researchers worldwide. Suppliers often provide it in varying purities, tailored to specific applications such as high-throughput screening or structure-activity relationship (SAR) studies. Its inclusion in compound libraries for drug discovery underscores its relevance in modern pharmacology. Furthermore, its potential as a photoactive agent has sparked interest in materials science, particularly in the development of light-responsive polymers and sensors.

Looking ahead, the versatility of 2,5-dimethylphenyl 2-(2-nitrobenzenesulfinyl)acetate positions it as a key player in interdisciplinary research. Its integration into computational chemistry models and machine learning-driven drug design pipelines exemplifies its adaptability to cutting-edge technologies. As the scientific community continues to unravel its full potential, this compound is poised to contribute significantly to advancements in precision medicine and smart materials.

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